(R)-O-Desmethyl Naproxen, also known as (R)-6-O-desmethylnaproxen, is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) naproxen. This compound is primarily recognized for its role in the pharmacological activity of naproxen, which is widely used for its analgesic and anti-inflammatory properties. (R)-O-Desmethyl Naproxen is classified under NSAIDs and exhibits selective inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-2.
(R)-O-Desmethyl Naproxen is derived from the metabolism of naproxen in humans and other mammals. The metabolic pathway involves O-dealkylation, where the methoxy group of naproxen is removed, resulting in the formation of this compound. As a metabolite, (R)-O-Desmethyl Naproxen retains both carboxylic and phenolic functional groups, making it an interesting subject for further pharmacokinetic studies. It falls under the category of NSAIDs due to its mechanism of action involving the inhibition of cyclooxygenase enzymes.
The synthesis of (R)-O-Desmethyl Naproxen can be achieved through various chemical methods. One notable approach involves the O-dealkylation of naproxen using acidic conditions or specific enzymatic reactions.
(R)-O-Desmethyl Naproxen has a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol. The structure consists of a naphthalene ring system with a carboxylic acid group and a hydroxyl group.
(R)-O-Desmethyl Naproxen participates in several chemical reactions, primarily involving conjugation processes:
The glucuronidation process typically results in the formation of acyl glucuronides, which are more water-soluble and facilitate excretion via urine. The identification of these metabolites can be performed using mass spectrometry techniques.
(R)-O-Desmethyl Naproxen exerts its effects primarily through the inhibition of cyclooxygenase enzymes, specifically cyclooxygenase-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
The compound's solubility profile suggests that it may require formulation strategies to enhance bioavailability when used therapeutically.
(R)-O-Desmethyl Naproxen has several scientific applications:
(R)-O-Desmethyl Naproxen is systematically named as (αR)-6-Hydroxy-α-methyl-2-naphthaleneacetic Acid, reflecting its core naphthalene structure with specific substitutions and absolute stereochemistry. This nomenclature precisely describes the compound's chemical architecture: a naphthalene ring system hydroxylated at position 6, bearing a propanoic acid chain with a methyl group at the α-carbon, where the R-configuration is explicitly defined at the chiral center [3]. The compound is registered under CAS Number 123050-98-6, providing a unique identifier for chemical databases and regulatory purposes [3].
Structural representations offer unambiguous machine-readable descriptions:
O[C@H](C(=O)O)C1=CC2=C(C=CC(=C2)O)C=C1
[3]. This string denotes the R-configured chiral carbon ([C@H]
) adjacent to the carboxyl group (C(=O)O
) and the hydroxyl-substituted naphthalene ring. These representations are critical for cheminformatics analyses and distinguishing the compound from its parent drug, naproxen (IUPAC: (S)-2-(6-Methoxy-2-naphthyl)propanoic acid), which contains a methoxy rather than hydroxy group at position 6 [6].
(R)-O-Desmethyl Naproxen is the enantiomer of the pharmacologically relevant (S)-6-O-Desmethylnaproxen metabolite. Both isomers share identical molecular formulas and connectivity but exhibit mirror-image spatial arrangements around the α-carbon of the propanoic acid side chain [1] [6]. This stereochemical divergence arises from naproxen's metabolism, where cytochrome P450 enzymes (CYP1A2 and CYP2C9) preferentially generate the (S)-enantiomer from (S)-naproxen [1]. The R-enantiomer is not a primary metabolite of (S)-naproxen but may arise via alternative pathways or racemization.
Table 1: Enantiomeric Comparison of Desmethyl Naproxen Metabolites
Property | (R)-O-Desmethyl Naproxen | (S)-6-O-Desmethylnaproxen |
---|---|---|
Stereodescriptor | R-configuration | S-configuration |
Metabolic Origin | Minor metabolite/racemization | Primary metabolite of (S)-naproxen |
Biosynthetic Enzymes | Not well characterized | CYP1A2, CYP2C9 [1] |
CAS Number | 123050-98-6 [3] | 52079-10-4 [1] |
(R)-O-Desmethyl Naproxen possesses the molecular formula C₁₃H₁₂O₃, comprising 13 carbon, 12 hydrogen, and 3 oxygen atoms. Its molecular weight is 216.23 g/mol, identical to its S-enantiomer due to identical atomic composition [1] [3]. The exact monoisotopic mass is 216.0786 g/mol, calculable from the elemental composition (C₁₃H₁₂O₃).
Table 2: Molecular Properties of (R)-O-Desmethyl Naproxen
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂O₃ |
Molecular Weight (g/mol) | 216.23 |
Exact Mass (g/mol) | 216.0786 |
Elemental Composition | C: 72.21%; H: 5.59%; O: 22.20% |
CAS Registry Number | 123050-98-6 [3] |
The molecular structure features a naphthalene scaffold with a hydroxyl group at C6 (replacing the methoxy group in naproxen) and a chiral 2-propanoic acid chain. The absence of the methoxy group reduces steric bulk and increases polarity compared to naproxen [1] [2].
Solubility: Direct experimental solubility data for the pure R-enantiomer is limited in the literature. However, its physicochemical similarity to the S-enantiomer and the parent drug naproxen allows for informed extrapolation. Naproxen itself exhibits poor aqueous solubility (49.6 mg/L in water at 37°C) due to its hydrophobic naphthalene core and crystalline packing [5]. Desmethyl metabolites like (R)-O-Desmethyl Naproxen, lacking the methoxy group, possess a polar hydroxy group, which may moderately enhance water solubility compared to naproxen. The S-enantiomer analogue (S)-6-O-Desmethylnaproxen demonstrates solubility in dimethyl sulfoxide (125 mg/mL) [1], suggesting potential solubility challenges in aqueous media. In biorelevant media (pH 6.86 phosphate buffer), naproxen solubility increases to 2771.2 mg/L due to ionization of the carboxylic acid group (pKa ~4.2) [5]. (R)-O-Desmethyl Naproxen likely exhibits similar pH-dependent solubility, with higher solubility at alkaline pH where the carboxylic acid deprotonates.
Stability: Under physiological conditions (aqueous buffers, pH 7.4, 37°C), the compound’s stability is governed by:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7